molecular formula C18H12Cl3N5S B2820674 6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-85-3

6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2820674
CAS RN: 338403-85-3
M. Wt: 436.74
InChI Key: JGKGLUNSIUYKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H12Cl3N5S and its molecular weight is 436.74. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

[1,2,4]Triazolo[1,5-a]pyrimidines are involved in the synthesis of novel heterocyclic compounds. For example, the development of new Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and Pyrimido[1,6-b]-[1,2,4]triazine derivatives has been reported, showcasing the versatility of these compounds in creating diverse chemical structures with potential antimicrobial activity (El-Agrody et al., 2001).

Crystal Structure Analysis

The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound closely related to the one , has been elucidated, revealing interactions that could inform the design of new materials or pharmaceuticals (Repich et al., 2017).

Nitration and Functionalization

Research into the nitration of azolo[1,5-a]pyrimidin-7-amines demonstrates the chemical versatility of this scaffold, allowing for the introduction of nitro groups and subsequent reduction to diamines. This process facilitates the generation of compounds with varied electronic properties, which could be leveraged in the development of novel pharmaceuticals or materials (Gazizov et al., 2020).

Potential Serotonin Receptor Antagonists

Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their binding affinity towards the 5-HT6 serotonin receptor, demonstrating significant potential as selective serotonin receptor antagonists. This highlights the therapeutic potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in treating disorders related to the serotoninergic system (Ivachtchenko et al., 2010).

properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N5S/c19-11-6-4-10(5-7-11)12-8-23-17-24-18(25-26(17)16(12)22)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKGLUNSIUYKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.